An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.
Core Physicochemical Properties
While specific experimental data for 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in public literature, the following tables summarize known computed values for the target compound and experimental data for the closely related analog, 2-amino-5-phenyl-1,3,4-thiadiazole, to provide a reasonable estimation of its properties.
Table 1: Physicochemical Properties of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | [1] |
| Molecular Weight | 219.31 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Computed XLogP3-AA | 2.8 | [1] |
| Topological Polar Surface Area | 80 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
Table 2: Experimental Physicochemical Properties of 2-Amino-5-phenyl-1,3,4-thiadiazole (Analog for Estimation)
| Property | Value | Source |
| Melting Point | 223-227 °C | [2] |
| Solubility | Soluble in Dimethylformamide | [2] |
| pKa | 3.2 (Uncertain) | [3] |
Experimental Protocols
Synthesis of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine
A general and effective method for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines involves the dehydrocyclization of a 4-substituted benzoyl thiosemicarbazide using a strong acid catalyst.
Materials:
-
4-Isopropylbenzoyl thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-water mixture
-
Rectified spirit
Procedure:
-
4-Isopropylbenzoyl thiosemicarbazide is added portion-wise to concentrated sulfuric acid with constant shaking.
-
The reaction mixture is then heated at a controlled temperature, typically between 60-70°C, for approximately 5 hours.
-
After heating, the mixture is allowed to stand at room temperature overnight.
-
The reaction mixture is then carefully poured into an ice-water mixture, which causes the product to precipitate.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Purification of the crude product is achieved by recrystallization from a suitable solvent, such as rectified spirit or an ethanol/water mixture.
Characterization
The structure and purity of the synthesized 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine can be confirmed using standard analytical techniques:
-
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isopropylphenyl group, the methine and methyl protons of the isopropyl group, and the amine protons of the thiadiazole ring.
-
Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
The cytotoxic potential of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine against various cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with varying concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization agent (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
Biological Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents.[5][7][8] Their mechanisms of action are often multifactorial and can involve the inhibition of key enzymes, disruption of microtubule dynamics, and induction of apoptosis.[5]
Recent research has implicated 1,3,4-thiadiazole compounds in the modulation of critical cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways. These pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[9][10][11][12]
The diagram below illustrates a generalized workflow for the synthesis and initial biological screening of 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine.
Putative Inhibition of MAPK/ERK and PI3K/Akt Signaling Pathways
The anticancer effects of 1,3,4-thiadiazole derivatives may be attributed to their ability to interfere with the MAPK/ERK and PI3K/Akt signaling cascades. The following diagram depicts a simplified representation of these pathways and the potential points of inhibition by 5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine.
Conclusion
5-(4-Isopropylphenyl)-1,3,4-thiadiazol-2-amine is a member of a pharmacologically significant class of heterocyclic compounds. While comprehensive experimental data for this specific molecule is emerging, its structural similarity to other well-studied 1,3,4-thiadiazoles suggests a strong potential for biological activity, particularly in the realms of oncology and infectious diseases. The provided synthesis and screening protocols offer a solid foundation for further investigation into its therapeutic promise. Future research should focus on obtaining precise experimental values for its physicochemical properties and elucidating its specific molecular targets and mechanisms of action within relevant signaling pathways.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 12. cusabio.com [cusabio.com]
